molecular formula C10H10O4 B8720821 3-Acetyl-2-hydroxy-5-methylbenzoic acid

3-Acetyl-2-hydroxy-5-methylbenzoic acid

Cat. No.: B8720821
M. Wt: 194.18 g/mol
InChI Key: VCILCXSMHJIJET-UHFFFAOYSA-N
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Description

3-Acetyl-2-hydroxy-5-methylbenzoic acid is a substituted benzoic acid derivative with a hydroxyl group at position 2, an acetyl group at position 3, and a methyl group at position 3. The acetyl group introduces electron-withdrawing effects, which may influence the acidity of the adjacent hydroxyl group and the carboxylic acid moiety. The methyl substituent at position 5 likely enhances lipophilicity, affecting solubility and biological interactions.

Properties

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

3-acetyl-2-hydroxy-5-methylbenzoic acid

InChI

InChI=1S/C10H10O4/c1-5-3-7(6(2)11)9(12)8(4-5)10(13)14/h3-4,12H,1-2H3,(H,13,14)

InChI Key

VCILCXSMHJIJET-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C(=O)O)O)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table compares 3-acetyl-2-hydroxy-5-methylbenzoic acid with structurally related compounds, based on substituent positions and functional groups:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties Reference
3-Hydroxybenzoic acid -OH (3), -COOH (1) ~140.85 High solubility in polar solvents; used as an intermediate in pharmaceuticals
3-Amino-5-hydroxybenzoic acid -NH2 (3), -OH (5), -COOH (1) ~171.14 Basic amino group enhances reactivity in acidic conditions; used in dye synthesis
Methyl 3-hydroxy-5-methoxybenzoate -OH (3), -OCH3 (5), -COOCH3 (1) ~182.17 Ester group reduces acidity; increased lipid solubility
5-Hydroxy-2-aminobenzoic acid -NH2 (2), -OH (5), -COOH (1) ~153.14 Used in avenanthramides (antioxidants); hydrogen-bonding capacity
This compound -OH (2), -COCH3 (3), -CH3 (5), -COOH (1) ~208.20 (estimated) Predicted lower solubility in water due to acetyl and methyl groups; moderate acidity from hydroxyl and carboxylic acid groups N/A

Functional Group Analysis

  • Acetyl vs. Amino Groups: Replacing the amino group in 3-amino-5-hydroxybenzoic acid with an acetyl group (as in the target compound) reduces basicity and alters electronic effects.
  • Methyl vs. Methoxy Groups : The methyl group at position 5 in the target compound provides steric bulk without the electron-donating effects seen in methoxy-substituted analogs (e.g., Methyl 3-hydroxy-5-methoxybenzoate), which may influence reactivity in electrophilic substitutions .
  • Hydroxyl Position : The hydroxyl group at position 2 in the target compound, compared to position 3 in 3-hydroxybenzoic acid , may lead to stronger intramolecular hydrogen bonding with the carboxylic acid group, affecting solubility and crystal packing .

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